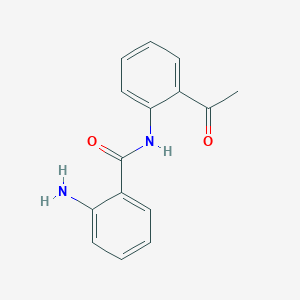
N-(2-Acetylphenyl)-2-aminobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Acetylphenyl)-2-aminobenzamide: is an organic compound with the molecular formula C15H13NO2. It features a benzamide group attached to an acetylphenyl group. This compound is known for its stability, which is enhanced by intermolecular and intramolecular hydrogen bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Acetylphenyl)-2-aminobenzamide can be achieved through various methods. One common approach involves the reaction between 2-aminobenzamide and 2-acetylbenzoic acid under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Acetylphenyl)-2-aminobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzamides and acetylphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-Acetylphenyl)-2-aminobenzamide is used in organic synthesis as a building block for more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: The compound has potential therapeutic applications, including its use as a histone deacetylase inhibitor. This property makes it a candidate for anticancer drug development, as it has shown significant antitumor activity in preclinical studies.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of N-(2-Acetylphenyl)-2-aminobenzamide involves its interaction with molecular targets such as histone deacetylases. By inhibiting these enzymes, the compound can alter gene expression and induce cell cycle arrest, leading to apoptosis in cancer cells. The pathways involved include the modulation of acetylation status of histones and non-histone proteins, affecting various cellular processes.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Benzoylphenyl)benzamide
- N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide
- N-(2,6-Dimethylphenyl)-substituted benzamides
Uniqueness: N-(2-Acetylphenyl)-2-aminobenzamide stands out due to its specific acetylphenyl group, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring precise control over molecular interactions and stability.
Eigenschaften
CAS-Nummer |
88116-44-3 |
|---|---|
Molekularformel |
C15H14N2O2 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
N-(2-acetylphenyl)-2-aminobenzamide |
InChI |
InChI=1S/C15H14N2O2/c1-10(18)11-6-3-5-9-14(11)17-15(19)12-7-2-4-8-13(12)16/h2-9H,16H2,1H3,(H,17,19) |
InChI-Schlüssel |
FDLRIKLURKLNDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide](/img/structure/B14382960.png)
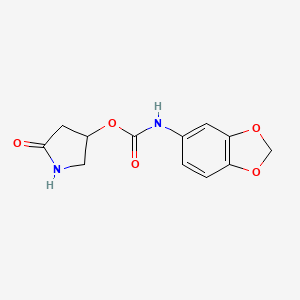
![3-[Bis(methylsulfanyl)methyl]furan](/img/structure/B14382974.png)
![2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14382982.png)
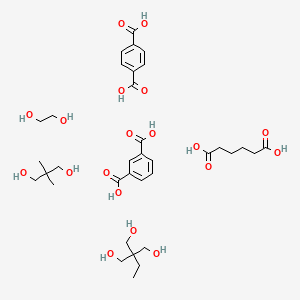
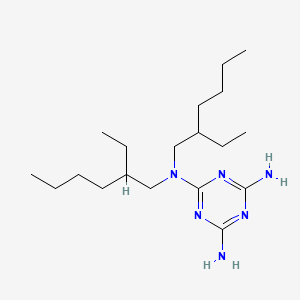
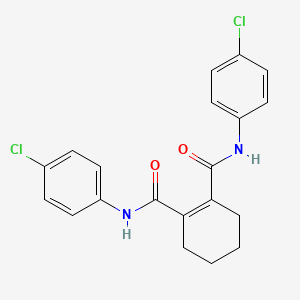
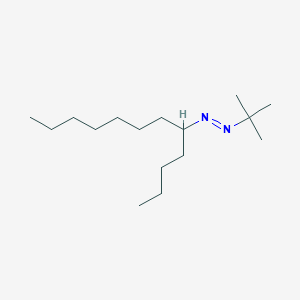
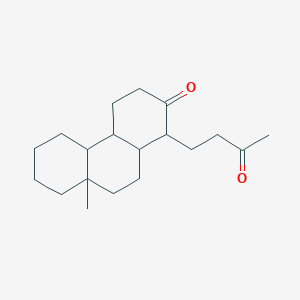
![9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene](/img/structure/B14383021.png)
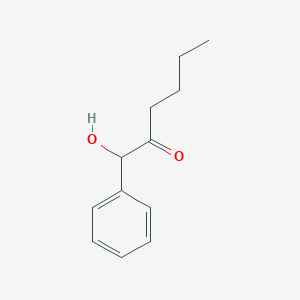
![[(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14383034.png)
![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid](/img/structure/B14383047.png)

